Physicochemical properties of 2,5-Dimethoxybenzenesulfinic acid sodium salt
Physicochemical properties of 2,5-Dimethoxybenzenesulfinic acid sodium salt
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,5-Dimethoxybenzenesulfinic acid sodium salt. As a specialized organic intermediate, this compound holds potential for applications in medicinal chemistry and materials science, drawing from the established utility of related benzenesulfinic acid derivatives. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's characteristics, offering field-proven insights into its synthesis, analysis, and safe handling. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.
Chemical Identity and Structure
2,5-Dimethoxybenzenesulfinic acid sodium salt is an aromatic organosulfur compound. The presence of two electron-donating methoxy groups on the benzene ring influences the electronic properties and reactivity of the sulfinate functional group.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | Sodium 2,5-dimethoxybenzenesulfinate | IUPAC Nomenclature |
| Molecular Formula | C₈H₉NaO₄S | Calculated |
| Molecular Weight | 224.21 g/mol | Calculated |
| CAS Number | Not explicitly assigned; parent acid is 2,5-Dimethoxybenzenesulfonic acid | N/A |
| InChI Key | (For parent acid) Not available | PubChem |
Molecular Structure
The molecular structure consists of a benzene ring substituted with a sodium sulfinate group (-SO₂Na) and two methoxy groups (-OCH₃) at positions 2 and 5.
Caption: Molecular structure of 2,5-dimethoxybenzenesulfinic acid sodium salt.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application, dictating its behavior in various systems. While specific experimental data for this exact salt is scarce, properties can be reliably inferred from analogous compounds such as benzenesulfinic acid sodium salt and other substituted aromatic salts.
| Property | Expected Value/Observation | Rationale/Reference |
| Physical State | White to off-white crystalline powder or solid. | Similar aromatic sodium salts are typically solids at room temperature. |
| Melting Point | >300 °C (Decomposes). | Benzenesulfinic acid sodium salt has a melting point above 300 °C. The high melting point is characteristic of ionic salts.[1] |
| Solubility | Soluble in water. Soluble in polar organic solvents like DMSO, DMF. | The sodium salt form confers high polarity and water solubility. Benzenesulfinic acid sodium salt is documented as being soluble in water.[2] |
| Hygroscopicity | Expected to be hygroscopic. | Many sodium salts, including benzenesulfinic acid sodium salt, are known to be hygroscopic.[2] |
Synthesis and Purification
A robust synthetic route is essential for obtaining high-purity material for research and development. While a specific protocol for 2,5-Dimethoxybenzenesulfinic acid sodium salt is not widely published, a reliable pathway can be designed based on established organosulfur chemistry. The most logical approach involves the reduction of the corresponding sulfonyl chloride.
Proposed Synthetic Pathway
The synthesis begins with the chlorosulfonation of commercially available 1,4-dimethoxybenzene, followed by reduction of the resulting sulfonyl chloride to the sulfinic acid, and finally, neutralization to form the sodium salt.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol describes a two-step process starting from 2,5-dimethoxybenzenesulfonyl chloride, which can be prepared from 1,4-dimethoxybenzene.
Step 1: Reduction of 2,5-Dimethoxybenzenesulfonyl Chloride
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Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium sulfite (Na₂SO₃) in water.
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Reagent Addition: Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride dissolved in a suitable organic solvent (e.g., toluene) to the stirred aqueous sodium sulfite solution.
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Causality: The use of a biphasic system facilitates the reaction while keeping the starting material and product in solution. Sodium sulfite is a common and effective reducing agent for sulfonyl chlorides.
-
-
Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, separate the aqueous layer. Wash the organic layer with water.
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Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This will precipitate the free 2,5-dimethoxybenzenesulfinic acid.
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Self-Validation: The formation of a precipitate upon acidification is a key indicator that the reduction was successful.
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Step 2: Formation of the Sodium Salt
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Isolation: Collect the precipitated sulfinic acid by vacuum filtration and wash with cold water.
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Neutralization: Suspend the crude sulfinic acid in a minimal amount of water or ethanol. Add a stoichiometric amount of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution dropwise with stirring until the solid dissolves and the pH is neutral (~7).
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Purification: The resulting solution can be concentrated under reduced pressure to yield the crude sodium salt. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
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Drying: Dry the purified crystals under vacuum to obtain the final product.
Spectroscopic and Analytical Characterization
A multi-technique approach is necessary for unambiguous structural confirmation and purity assessment.
Analytical Workflow
A standard workflow ensures comprehensive characterization of the synthesized compound.
Caption: A typical workflow for physicochemical characterization.
Expected Spectroscopic Data
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
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Aromatic Protons: Three signals in the aromatic region (~6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Methoxy Protons: Two sharp singlets around 3.8-4.0 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups.[3]
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-
¹³C NMR (Carbon NMR): The spectrum should display eight distinct carbon signals.
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Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), with the carbons attached to the oxygen and sulfur atoms being the most downfield.
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Methoxy Carbons: Two signals around 55-60 ppm.[4]
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-
FT-IR (Infrared Spectroscopy):
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S=O Stretch: A strong, characteristic absorption band is expected in the region of 1040-1090 cm⁻¹ for the sulfinate group.
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C-O Stretch: Strong bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkages.
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Aromatic C-H/C=C: Characteristic bands for aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹).
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this non-volatile salt.
Protocol: HPLC Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Causality: The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of any residual free acid.
-
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas to determine the purity percentage.
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Self-Validation: A pure sample should yield a single major peak. The retention time should be consistent across multiple runs.
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Reactivity and Potential Applications
The utility of 2,5-Dimethoxybenzenesulfinic acid sodium salt stems from the reactivity of the sulfinate group and the electronic properties imparted by the methoxy substituents.
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Synthetic Intermediate: Benzenesulfinic acid and its salts are versatile reagents in organic synthesis.[5] They can serve as a source for the benzenesulfonyl group in the construction of complex molecules.[5] The dimethoxy derivative could be used to synthesize targeted molecules with specific electronic or steric properties.
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Traceless Linker: In solid-phase synthesis, the sulfinate moiety can act as a traceless linker, enabling the efficient production of diverse organic compounds like pyrazolines and imidazoles.[5]
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Medicinal Chemistry: The 2,5-dimethoxybenzene motif is present in numerous biologically active compounds.[6] This salt could serve as a building block for novel therapeutic agents.
-
Materials Science: It can be used as a plasticizer or adhesion enhancer for polymers like polyamides and epoxy resins.[7] In electroplating, related compounds are used as brighteners in nickel plating baths.[7]
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling any chemical. The following recommendations are based on data from structurally similar compounds.[8]
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Hazard Identification: May cause skin and eye irritation.[8] Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.[2] Keep away from strong oxidizing agents, as they can oxidize the sulfinate to a sulfonate.[8]
References
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